Culpin

Description

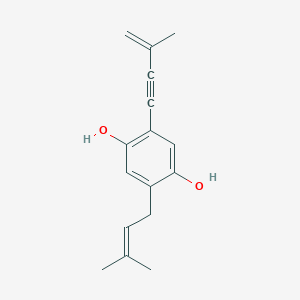

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWKFZKRYCUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154711 | |

| Record name | Culpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125213-21-0 | |

| Record name | Culpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125213210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Culpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Culpin Protein Family: A Technical Guide to Cullin-RING E3 Ubiquitin Ligases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cullin (initially referenced as Culpin) protein family represents a cornerstone of the ubiquitin-proteasome system (UPS), a critical pathway for maintaining cellular homeostasis. Cullins are highly conserved scaffold proteins that assemble the largest class of E3 ubiquitin ligases, known as Cullin-RING Ligases (CRLs).[1][2][3] These multi-subunit complexes are responsible for recognizing and targeting a vast number of substrate proteins for ubiquitination, a post-translational modification that typically marks them for degradation by the 26S proteasome.[4][5] Given that CRLs are estimated to target ~20% of the proteome, they are integral to the regulation of numerous cellular processes, including cell cycle progression, DNA repair, signal transduction, and apoptosis.[1][5][6] Dysregulation of CRL activity is frequently implicated in human diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[1][6][7][8]

This technical guide provides an in-depth overview of the Cullin protein family, detailing the structure and function of CRL complexes, the signaling pathways they regulate, and the experimental methodologies used to study them.

Core Function: Scaffolding Cullin-RING E3 Ubiquitin Ligases

The primary function of Cullin proteins is to serve as a molecular scaffold for the assembly of CRL complexes. The human genome encodes eight main Cullin proteins: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and PARC (also known as CUL9).[2][9] Each Cullin protein forms the backbone of a distinct subfamily of CRLs.[10]

A canonical CRL complex is a modular assembly comprising four key components:

-

Cullin Scaffold: An elongated protein with a flexible arch-like structure. Its N-terminal domain binds to an adaptor protein, while its C-terminal domain recruits a RING-box protein.[4][5][11]

-

RING-box Protein: A small protein (typically RBX1 or RBX2) containing a RING (Really Interesting New Gene) finger domain. This domain is crucial for recruiting a ubiquitin-charged E2 conjugating enzyme.[4][11][12]

-

Adaptor Protein: This component acts as a bridge, linking the Cullin scaffold to the substrate receptor. The type of adaptor protein varies between CRL families (e.g., SKP1 for CRL1, DDB1 for CRL4).[4][11][13]

-

Substrate Receptor: This component provides the specificity of the CRL complex by directly binding to the target substrate. The vast diversity of substrate receptors (e.g., F-box proteins for CRL1, DCAF proteins for CRL4) allows CRLs to target a wide array of proteins.[4][11][13]

The assembly of these components creates a functional E3 ligase that positions the substrate in close proximity to the E2 enzyme, facilitating the efficient transfer of ubiquitin to a lysine (B10760008) residue on the substrate.

The Ubiquitination Cascade

The process of ubiquitination is a three-step enzymatic cascade that activates and transfers ubiquitin to a substrate protein. CRLs function at the final step of this cascade.

CRL Assembly and Neddylation

The activity of CRLs is tightly regulated, primarily through a process called neddylation. This involves the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue in the C-terminal domain of the Cullin protein.[3][14] Neddylation induces a significant conformational change in the Cullin scaffold, which is essential for the ligase's catalytic activity.[15][16] This modification prevents the binding of an inhibitory protein, CAND1, and promotes the recruitment of the ubiquitin-charged E2 enzyme to the RBX protein, thereby "switching on" the E3 ligase.[3][6] The process is reversible and is counteracted by the COP9 Signalosome (CSN), which removes NEDD8 (deneddylation).[3][17]

Quantitative Data on CRL Function

Quantitative proteomics has been instrumental in identifying CRL substrates and understanding their dynamics. The use of the NEDD8-activating enzyme (NAE) inhibitor, MLN4924 (pevonedistat), has allowed for the global analysis of proteins stabilized upon CRL inactivation.

| Substrate / Component | CRL Complex | Fold Change upon MLN4924 Treatment | Half-life Change (HEK293 cells) | Cell Line / System | Citation(s) |

| CDT1 | CRL4DCAF2 | >2-fold increase | - | AML MV4-11 | [18] |

| p27 | CRL1Skp2 | Increase (not quantified) | - | AML MV4-11 | [18] |

| Nrf2 | CRL3Keap1 | Dramatic increase | < 20 min (basal) to stabilized | Murine cell lines | [19][20] |

| HIF-1α (CODD domain) | CRL2VHL | - | Increased by 6-fold | HEK293 | [16] |

| Various Proteins | Global CRLs | >2-fold increase for 120 proteins | - | HCT-116 | [21] |

| Various Proteins | Global CRLs | 244 proteins significantly increased | - | Human ORFeome v2.0 | [21] |

Note: Fold changes and half-life data are highly context-dependent (cell type, treatment duration, etc.). The values presented are illustrative of the magnitude of CRL-dependent regulation.

Key Signaling Pathways Regulated by Cullin Proteins

CRLs are critical nodes in numerous signaling pathways, often acting to degrade key negative regulators or transcription factors.

The KEAP1-NRF2 Pathway (Oxidative Stress Response)

The transcription factor NRF2 is the master regulator of the antioxidant response. Under basal conditions, it is continuously targeted for ubiquitination and degradation by the CRL3KEAP1 complex.[19][20][22] KEAP1 acts as the substrate receptor, binding to NRF2 and presenting it to the CUL3/RBX1 scaffold for ubiquitination.[7][23] Upon exposure to oxidative or electrophilic stress, specific cysteine residues on KEAP1 are modified, inducing a conformational change that prevents it from binding NRF2. This leads to the rapid stabilization and nuclear accumulation of NRF2, which then activates the transcription of antioxidant response element (ARE)-containing genes.[20][23]

The VHL-HIF-1α Pathway (Hypoxia Response)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that orchestrates the cellular response to low oxygen levels. In the presence of oxygen (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This modification creates a binding site for the von Hippel-Lindau (VHL) protein, which is the substrate receptor for the CRL2VHL E3 ligase.[24][25] VHL binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[24][26] Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it escapes recognition by VHL.[27] Stabilized HIF-1α then translocates to the nucleus, where it activates genes involved in angiogenesis, glycolysis, and other adaptive responses.[27]

p53 Regulation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its stability is tightly controlled. While MDM2 is the primary E3 ligase for p53, CRLs, particularly CRL4 complexes, also play a role. Substrate receptors like DCAF1 and DCAF13, which are components of CRL4, have been shown to interact with p53 and promote its K48-linked ubiquitination and degradation.[13][14][28][29] This adds another layer of complexity to the regulation of this crucial tumor suppressor and highlights a potential avenue for therapeutic intervention in cancers with wild-type p53.[14][30]

Wnt/β-catenin Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. A key component is β-catenin, which acts as a transcriptional co-activator. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and subsequently recognized by the F-box protein β-TrCP, the substrate receptor for a CRL1 (SCF) complex.[31] This leads to the ubiquitination and degradation of β-catenin, keeping the pathway off.[10] Wnt signaling disrupts the destruction complex, leading to the stabilization of β-catenin, its nuclear translocation, and the activation of Wnt target genes.[10][31]

Experimental Protocols

Studying the function of Cullin proteins and their associated CRLs requires a combination of molecular and cellular biology techniques. Key experiments include identifying interaction partners, confirming substrate relationships, and assaying E3 ligase activity.

Experimental Workflow: Identification of CRL Substrates

A common workflow to identify novel substrates of a specific CRL involves immunoprecipitation of the complex followed by mass spectrometry to identify associated proteins. This is often combined with functional assays to confirm that the identified interactors are bona fide substrates.

Detailed Methodology 1: Co-Immunoprecipitation (Co-IP) of CRL Complexes

This protocol is designed to purify a CRL complex from mammalian cells to identify interacting proteins. It assumes the expression of a tagged CRL component (e.g., FLAG-tagged CUL4A).

Reagents:

-

PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4.

-

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 1% Triton X-100), 0.1% SDS. Immediately before use, add protease inhibitor cocktail and phosphatase inhibitor cocktail.[32]

-

Antibody: Anti-FLAG M2 affinity gel (or specific antibody for the endogenous protein).

-

Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40) and without SDS.

-

Elution Buffer: 3xFLAG peptide solution (150 ng/µL in PBS) or Glycine-HCl (0.1 M, pH 2.5-3.0).

Procedure:

-

Cell Harvest: Culture cells (e.g., HEK293T) to ~90% confluency. Wash cells twice with ice-cold PBS.[33]

-

Lysis: Add 1 mL of ice-cold IP Lysis Buffer per 1x10⁷ cells. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 20-30 minutes with occasional vortexing.[32]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.[33]

-

Pre-clearing (Optional but Recommended): Add protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[34]

-

Immunoprecipitation: Add the anti-FLAG affinity gel (e.g., 30 µL of a 50% slurry) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all supernatant.[32]

-

Elution:

-

For Mass Spectrometry: Add 50-100 µL of 3xFLAG peptide solution and incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the purified complex.

-

For Western Blot: Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes.

-

-

Analysis: Proceed with downstream analysis, such as SDS-PAGE followed by silver staining or Western blotting, or submit the eluate for mass spectrometry.

Detailed Methodology 2: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a purified substrate can be ubiquitinated by a specific CRL.

Reagents:

-

Reaction Buffer (10X): 500 mM HEPES (pH 7.5), 500 mM NaCl, 100 mM MgCl₂, 10 mM DTT.

-

Recombinant Proteins:

-

E1 Activating Enzyme (e.g., human UBA1)

-

E2 Conjugating Enzyme (e.g., UBE2D family)

-

Purified CRL E3 Ligase complex (or individual components)

-

Purified Substrate Protein

-

Ubiquitin (wild-type or tagged)

-

-

ATP Solution: 100 mM Mg-ATP stock.

-

Stop Solution: 2X SDS-PAGE sample buffer with β-mercaptoethanol.

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following in order:[35]

-

Water to final volume

-

3 µL of 10X Reaction Buffer

-

Ubiquitin (to a final concentration of ~5-10 µM)

-

ATP Solution (to a final concentration of 5-10 mM)[9]

-

E1 Enzyme (to a final concentration of ~100 nM)[9]

-

E2 Enzyme (to a final concentration of ~0.5-2.5 µM)[9]

-

Purified E3 Ligase (to a final concentration of ~0.1-1 µM)

-

-

Controls: Prepare negative control reactions omitting key components (e.g., -E1, -E3, -ATP) to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.

-

Initiate Reaction: Add the substrate protein (to a final concentration of ~1-5 µM) to the reaction tubes to start the reaction.

-

Incubation: Incubate the reactions at 30-37°C for 60-90 minutes.[35]

-

Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[35]

-

Analysis: Separate the reaction products by SDS-PAGE. Analyze the results by Western blotting using an antibody specific to the substrate protein. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated substrate should be visible in the complete reaction but absent or significantly reduced in the negative controls.

Conclusion

The Cullin protein family is a central player in cellular protein degradation, acting as the scaffolding core for the highly diverse and regulated CRL E3 ligases. Their critical role in controlling the stability of proteins involved in key signaling pathways places them at the nexus of cellular health and disease. For researchers in oncology and other fields, understanding the intricate mechanisms of CRL assembly, regulation, and substrate specificity is paramount. The development of inhibitors like MLN4924 has not only provided powerful research tools but has also validated CRLs as promising therapeutic targets. The continued application of advanced proteomic techniques and detailed biochemical assays will undoubtedly uncover further layers of CRL biology, paving the way for novel therapeutic strategies that leverage the power of the ubiquitin-proteasome system.

References

- 1. Quantitative proteomic analysis of cellular protein modulation upon inhibition of the NEDD8-activating enzyme by MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cullin-RING ubiquitin ligases: global regulation and activation cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Cullin-RING E3 Ubiquitin Ligases: Bridges to Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chromatin-Bound Cullin-Ring Ligases: Regulatory Roles in DNA Replication and Potential Targeting for Cancer Therapy [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. DCAF1 controls T-cell function via p53-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DCAF13 inhibits the p53 signaling pathway by promoting p53 ubiquitination modification in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidative Stress Sensor Keap1 Functions as an Adaptor for Cul3-Based E3 Ligase To Regulate Proteasomal Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Understanding Cullin-RING E3 Biology through Proteomics-based Substrate Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]

- 25. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]

- 26. pVHL-independent ubiquitination of HIF1alpha and its stabilization by cobalt ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. VprBP/DCAF1 regulates p53 function and stability through site-specific phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. L2DTL/CDT2 and PCNA interact with p53 and regulate p53 polyubiquitination and protein stability through MDM2 and CUL4A/DDB1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 34. assaygenie.com [assaygenie.com]

- 35. scispace.com [scispace.com]

The Central Role of Cullin Proteins in Cellular Regulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Terminology: The query for "Culpin" has been interpreted as a likely reference to "Cullin" proteins, a well-established and extensively researched family of scaffold proteins central to cellular regulation. This guide will focus on Cullin proteins. Other similarly named proteins with distinct functions include Claspin (a checkpoint mediator), Calpain (a protease), and Cypin (a neuronal protein).

Introduction

Cullin proteins are a family of evolutionarily conserved scaffold proteins that form the backbone of the largest class of E3 ubiquitin ligases, known as the Cullin-RING Ligases (CRLs).[1][2] These multi-subunit enzymatic complexes are pivotal in orchestrating a vast array of cellular processes by targeting a multitude of proteins for ubiquitination and subsequent degradation by the 26S proteasome. The human genome encodes eight Cullin proteins: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and CUL9 (also known as PARC).[3][4] By assembling diverse CRL complexes, Cullins regulate critical cellular events including cell cycle progression, signal transduction, DNA damage response, and transcriptional control.[1][2] Dysregulation of CRL activity is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3]

Molecular Profile of Cullin Proteins

Cullin proteins are characterized by a conserved C-terminal Cullin Homology (CH) domain, which is essential for their function as a scaffold.[1] This domain facilitates the interaction with a small RING-box protein (RBX1 or RBX2), which in turn recruits a ubiquitin-conjugating enzyme (E2).[3][5] The N-terminal region of Cullins is more variable and is responsible for binding to specific adaptor proteins. This modular architecture allows for the assembly of a vast number of distinct CRL complexes, each with a unique substrate specificity.

The structure of most Cullin proteins (CUL1-5) consists of a long, stalk-like N-terminal domain composed of three cullin repeats and a globular C-terminal domain that contains the CH domain.[1] Atypical Cullins, such as CUL7 and CUL9, possess additional domains that contribute to their specific functions.[3] A key post-translational modification essential for the activation of most CRLs is neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine (B10760008) residue in the Cullin's C-terminal domain.[4] This modification induces a conformational change that is reported to increase the enzymatic efficiency of the CRL complex by up to a thousandfold.

The Cullin-RING Ligase (CRL) Machinery

The canonical CRL complex is a modular assembly of at least four core components:

-

Cullin Scaffold: The central protein that bridges the catalytic and substrate-recognition modules.

-

RING-box Protein (RBX1/RBX2): The catalytic core that binds to the Cullin's C-terminus and recruits the ubiquitin-charged E2 enzyme.

-

Adaptor Protein: A protein that links the Cullin's N-terminus to the substrate receptor. Different Cullin families utilize distinct adaptors (e.g., SKP1 for CRL1, Elongin B/C for CRL2 and CRL5, and DDB1 for CRL4).[3][5]

-

Substrate Receptor (SR): This component provides substrate specificity to the CRL complex. There is a large and diverse family of substrate receptors for each CRL type (e.g., F-box proteins for CRL1, SOCS-box proteins for CRL2/5, and DCAF proteins for CRL4).[3][5]

This combinatorial assembly of different Cullins, adaptors, and a vast number of substrate receptors allows for the formation of hundreds of distinct CRL complexes, enabling the precise regulation of a wide range of cellular proteins.[6]

Role of Cullins in Cellular Processes

CRLs are integral to the regulation of numerous fundamental cellular processes by mediating the timely degradation of key regulatory proteins.

Cell Cycle Progression

The progression through the different phases of the cell cycle is tightly controlled by the fluctuating levels of cyclins and cyclin-dependent kinase inhibitors (CDKIs). Several CRLs are critically involved in this process. For instance, the SCFSkp2 complex (a CRL1 ligase) targets the CDKI p27Kip1 for degradation, a crucial step for the G1/S phase transition.[6][7] Similarly, the SCFβ-TrCP complex mediates the degradation of the Cdc25A phosphatase, another key regulator of cell cycle progression.[1]

Signal Transduction

CRLs play a vital role in various signal transduction pathways by controlling the abundance of signaling molecules. A classic example is the NF-κB signaling pathway, where the SCFβ-TrCP complex mediates the ubiquitination and subsequent degradation of the inhibitor of NF-κB (IκBα).[8] This degradation allows for the nuclear translocation of NF-κB and the activation of target gene expression in response to stimuli such as inflammatory cytokines. The degradation of IκBα is a very rapid process, often completed within minutes of cell stimulation.[9]

DNA Damage Response (DDR)

In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and promote DNA repair. CRLs, particularly those involving CUL4A and CUL4B, are key players in the DDR.[10] For example, the CRL4DDB2 complex is involved in nucleotide excision repair by targeting proteins at the site of DNA damage.[11] CRLs also regulate the stability of checkpoint proteins; for instance, the SCFβ-TrCP ligase mediates the degradation of Claspin, a mediator of the ATR-dependent checkpoint, to allow for recovery from checkpoint arrest.[10]

Cullins in Human Disease

Given their central role in regulating cellular homeostasis, it is not surprising that the dysfunction of Cullin-RING ligases is associated with a variety of human diseases.

Cancer

Aberrant CRL activity is a hallmark of many cancers. Overexpression or inactivation of components of CRL complexes can lead to the inappropriate stabilization of oncoproteins or the excessive degradation of tumor suppressors. For example, the F-box protein Skp2, a component of the SCFSkp2 ligase, is frequently overexpressed in human cancers, leading to the downregulation of the tumor suppressor p27.[4] Conversely, mutations in the F-box protein Fbw7, which targets oncoproteins like c-Myc, Cyclin E, and Notch for degradation, are found in a variety of cancers.[12] The expression levels of Cullin proteins themselves are also often altered in tumors; for instance, CUL3 expression has been shown to positively correlate with tumor stage in breast cancer.[13]

Other Diseases

Beyond cancer, CRLs are implicated in a range of other pathologies. For example, mutations in CUL4B are associated with X-linked mental retardation.[3] The VHL (von Hippel-Lindau) protein, a substrate receptor for a CRL2 complex, is a tumor suppressor, and its mutation leads to von Hippel-Lindau disease, which is characterized by the development of various tumors.

Data Presentation

Quantitative Data on Cullin-RING Ligase Interactions and Substrate Degradation

| Interacting Proteins | CRL Complex | Binding Affinity (Kd) | Method | Reference |

| Diphosphorylated Myc (pT58/pS62) - Fbw7 | SCFFbw7 | 9.8 nM | ALPHA-based competition assay | [14] |

| Monophosphorylated Myc (pT58) - Fbw7 | SCFFbw7 | 1320 nM | ALPHA-based competition assay | [14] |

| KCTD17 (BTB domain) - CUL3 | CRL3 | 7 nM | Isothermal Titration Calorimetry | [15] |

| KCTD5 (BTB domain) - CUL3 | CRL3 | 55 nM | Isothermal Titration Calorimetry | [15] |

| KCTD5 (BTB + CTD) - CUL3 | CRL3 | 1 nM | Isothermal Titration Calorimetry | [15] |

| Substrate | CRL Complex | Half-life (t1/2) | Cellular Context | Reference |

| c-Myc | SCFFbw7 | ~20 min | Non-transformed cells | [16] |

| IκBα | SCFβ-TrCP | Minutes | Stimulated cells | [9] |

| Cdc4p (F-box protein) | SCF | Short-lived | S. cerevisiae | [3] |

| Grr1p (F-box protein) | SCF | Short-lived | S. cerevisiae | [3] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Cullin Complex Interactions

This protocol describes the co-immunoprecipitation of a Cullin protein to identify its interacting partners, such as adaptor proteins and substrate receptors.

Materials:

-

Cell culture plates

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Primary antibody against the Cullin protein of interest

-

Protein A/G magnetic beads

-

Magnetic separation rack

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Equipment for Western blotting

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold Co-IP lysis buffer to the plate and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Incubate a sufficient amount of cell lysate (e.g., 500 µg - 1 mg) with the primary antibody against the Cullin protein (2-4 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

-

-

Washing:

-

Place the tube on a magnetic separation rack to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Add 1 ml of ice-cold wash buffer and resuspend the beads.

-

Repeat the wash step 3-5 times to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Add 20-40 µl of 2x Laemmli sample buffer to the beads to elute the proteins.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Briefly centrifuge the tubes and place them on the magnetic rack.

-

Carefully collect the supernatant containing the eluted proteins.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the Cullin protein and its expected interacting partners.

-

In Vitro Ubiquitination Assay for CRL Activity

This protocol describes a method to reconstitute the ubiquitination activity of a specific CRL complex in vitro to assess its ability to ubiquitinate a substrate.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (specific for the CRL)

-

Recombinant CRL complex (or its individual purified components)

-

Recombinant substrate protein

-

Ubiquitin

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

-

ATP solution (100 mM)

-

Microcentrifuge tubes

-

Thermomixer or water bath

-

2x SDS-PAGE sample buffer

-

Equipment for Western blotting

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a single 20 µl reaction, combine:

-

2 µl of 10x Ubiquitination Buffer

-

2 µl of 10 mM ATP (final concentration 1 mM)

-

Recombinant E1 enzyme (e.g., 100 nM final concentration)

-

Recombinant E2 enzyme (e.g., 500 nM final concentration)

-

Ubiquitin (e.g., 5-10 µg)

-

Nuclease-free water to a volume of 15 µl.

-

-

Aliquot 15 µl of the master mix into pre-chilled microcentrifuge tubes.

-

-

Initiate the Reaction:

-

Add the recombinant CRL complex (e.g., 100-200 nM final concentration) to the reaction tubes.

-

Add the recombinant substrate protein (e.g., 1-2 µM final concentration) to initiate the reaction. The final volume should be 20 µl.

-

Include negative controls, such as reactions lacking E1, E3, or ATP.

-

-

Incubation:

-

Incubate the reactions at 30-37°C for 30-90 minutes. The optimal time should be determined empirically.

-

-

Stop Reaction and Analysis:

-

Stop the reaction by adding 20 µl of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated substrate should be observed. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Mass Spectrometry-Based Identification of CRL Substrates (QUAINT method)

This protocol provides a general workflow for the Quantitative Ubiquitylation Interrogation (QUAINT) method to identify substrates of CRLs on a proteome-wide scale.

Materials:

-

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) media and reagents

-

Cell culture flasks

-

CRL inhibitor (e.g., MLN4924/Pevonedistat)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., urea-based buffer for proteomics)

-

Trypsin

-

Immunoaffinity reagent for di-glycine remnant of ubiquitin (e.g., PTMScan Ubiquitin Remnant Motif Antibody)

-

LC-MS/MS equipment and software for quantitative proteomics

Procedure:

-

SILAC Labeling:

-

Culture two populations of cells in parallel: one in "light" medium (containing normal arginine and lysine) and the other in "heavy" medium (containing stable isotope-labeled arginine and lysine) for at least five cell doublings to ensure complete incorporation of the isotopes.

-

-

Cell Treatment:

-

Treat the "light" labeled cells with a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Treat the "heavy" labeled cells with both the proteasome inhibitor and a CRL inhibitor (e.g., MLN4924) to prevent CRL-mediated ubiquitination.

-

-

Protein Extraction and Digestion:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce, alkylate, and digest the combined protein mixture with trypsin.

-

-

Enrichment of Ubiquitinated Peptides:

-

Use an antibody that specifically recognizes the di-glycine remnant left on lysine residues after tryptic digestion of ubiquitinated proteins to immunoaffinity purify the ubiquitinated peptides from the total peptide mixture.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by high-resolution LC-MS/MS.

-

Identify the peptides and their corresponding proteins.

-

Quantify the relative abundance of the "heavy" and "light" forms of each identified ubiquitinated peptide.

-

-

Data Analysis:

-

Peptides that show a significant decrease in the heavy/light ratio are considered potential substrates of CRLs, as their ubiquitination is reduced upon CRL inhibition.

-

Further bioinformatic analysis and validation experiments are required to confirm these candidates.

-

References

- 1. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Ubiquitination and degradation of the substrate recognition subunits of SCF ubiquitin-protein ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signal-induced ubiquitination of IκBα by the F-box protein Slimb/β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of intersubunit recognition in elongin BC-cullin 5-SOCS box ubiquitin-protein ligase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The CUL4-DDB1 ubiquitin ligase complex controls adult and embryonic stem cell differentiation and homeostasis | eLife [elifesciences.org]

- 12. SCF complex - Wikipedia [en.wikipedia.org]

- 13. The SCFbeta-TRCP-ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IkappaBalpha and beta-catenin and stimulates IkappaBalpha ubiquitination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two diphosphorylated degrons control c-Myc degradation by the Fbw7 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural complexity in the KCTD family of Cullin3-dependent E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Claspin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claspin is a crucial nuclear protein that plays a central role in the maintenance of genomic integrity. Initially identified in Xenopus egg extracts, it is an essential upstream regulator of the checkpoint kinase 1 (Chk1), a key effector in the DNA damage response (DDR).[1] Claspin functions as a critical mediator in the ATR-dependent signaling pathway, which is activated in response to DNA replication stress and DNA damage.[2][3] Its role extends beyond checkpoint activation, as it is also involved in the normal progression of DNA replication.[2] Dysregulation of Claspin has been implicated in various cancers, making it a potential therapeutic target. This guide provides a comprehensive overview of the structure, domains, and functions of human Claspin, along with detailed experimental protocols for its study.

Claspin Protein Structure

Human Claspin is encoded by the CLSPN gene and the primary isoform (isoform 1) consists of 1339 amino acids.[4] It is considered a natively unstructured protein, which allows for a high degree of flexibility, enabling it to interact with numerous other proteins and DNA structures.[5] This structural plasticity is central to its function as a scaffold protein in the assembly of multi-protein complexes at sites of DNA replication and damage.

Functional Domains of Claspin

Claspin is a modular protein with several distinct functional domains that mediate its interactions with other proteins and DNA. The locations and functions of these domains have been mapped primarily through studies of human and Xenopus Claspin.

| Domain/Region | Amino Acid Position (Human Isoform 1) | Function |

| DNA Binding Domain (DBD) / Replication Fork-Interacting Domain (RFID) | 273–622 | Binds to branched DNA structures, particularly replication forks.[4][6] This interaction is crucial for localizing Claspin to sites of replication stress. |

| Basic Patch I (BP1) | 273–492 | A subregion within the RFID rich in basic residues.[4][6] |

| Basic Patch II (BP2) | 492–622 | Another basic residue-rich subregion within the RFID.[4][6] |

| PCNA-Interacting Protein (PIP) Box | Immediately precedes the second degron | Mediates the interaction with Proliferating Cell Nuclear Antigen (PCNA).[4] |

| Chk1-Binding Domain (CKBD) | 899–999 | Essential for the recruitment of Chk1.[7] This interaction is phosphorylation-dependent. |

| Chk1-Binding Motifs (CKB1, CKB2, CKB3) | 910-919, 939-948, 976-985 | Three 10-amino acid repeats within the CKBD.[6] Phosphorylation of Thr916 and Ser945 within CKB1 and CKB2 is required for Chk1 binding.[8] |

| Mrc1-like Domain | 1045–1203 | A region of homology to the yeast Mrc1 protein, which is the functional equivalent of Claspin in yeast.[7] |

| Acidic Patch (AP) | Towards the C-terminus | A region enriched in acidic residues that mediates interaction with the Cdc7 kinase.[4] |

| Degrons | N-terminal and within BP1 | Two distinct domains that target Claspin for proteasomal degradation, thus regulating its cellular levels.[4] |

Quantitative Data on Claspin Interactions

The following table summarizes available quantitative data related to Claspin's interactions and experimental conditions used in its study.

| Interaction/Parameter | Method | Quantitative Value | Reference |

| Claspin-Chk1 (full-length, dephosphorylated) Binding Affinity | Fluorescence Polarization (FP) Assay | Kd ≈ 2 µM | [9] |

| Claspin (phosphopeptide)-Chk1 (kinase domain) Binding Affinity | Fluorescence Polarization (FP) Assay | Kd ≈ 1 µM | [9] |

| Chk1 Kinase Activity (full-length) | NADH-coupled ATPase assay | 2.25 mol min−1 mol−1 | [9] |

| Chk1 Kinase Activity (kinase domain only) | NADH-coupled ATPase assay | 7.73 mol min−1 mol−1 | [9] |

| Claspin Concentration for in vitro Chk1 Phosphorylation Assay | In vitro kinase assay | 3, 30, or 300 nM | [10] |

| Claspin Fragment Concentration for DNA Binding Assay | In vitro pull-down assay | 20, 40, and 100 nM | [3] |

| DNA Substrate Concentration for DNA Binding Assay | In vitro pull-down assay | 20 nM | [3] |

Claspin Signaling Pathways

Claspin is a central component of the ATR-Chk1 signaling pathway, which is activated in response to replication stress. This pathway is essential for cell cycle arrest, stabilization of stalled replication forks, and initiation of DNA repair.

The ATR-Chk1 Checkpoint Pathway

Upon encountering a stalled replication fork, the ATR kinase is recruited and activated. ATR then phosphorylates a number of downstream targets, but its phosphorylation and subsequent activation of Chk1 is critically dependent on Claspin.[2] Claspin acts as a scaffold, bringing Chk1 into proximity with ATR.[2] This interaction is regulated by the phosphorylation of Claspin itself, creating a binding site for Chk1.[8] Once bound to Claspin, Chk1 is phosphorylated by ATR at Ser317 and Ser345, leading to its activation. Activated Chk1 then phosphorylates a variety of downstream targets to halt cell cycle progression and promote DNA repair.

Experimental Protocols

The following are detailed protocols for key experiments used to study the structure and function of Claspin.

Recombinant Claspin Purification

This protocol describes the purification of recombinant human Claspin from insect cells, a common expression system for large, complex eukaryotic proteins.

Materials:

-

Sf9 or High Five™ insect cells

-

Baculovirus expression vector containing the human CLSPN gene with an N-terminal FLAG tag

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 150 µg/mL 3xFLAG® peptide

-

Anti-FLAG M2 Affinity Gel

-

SDS-PAGE and Coomassie blue staining reagents

Procedure:

-

Infect insect cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI) and incubate for 48-72 hours.

-

Harvest the cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a fresh tube and add the anti-FLAG M2 affinity gel. Incubate with gentle rotation for 2-4 hours at 4°C.

-

Pellet the affinity gel by centrifugation at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Wash the gel three times with Wash Buffer. After each wash, pellet the gel as in the previous step and discard the supernatant.

-

Elute the bound protein by incubating the gel with Elution Buffer for 30 minutes at 4°C with gentle rotation.

-

Pellet the gel and collect the supernatant containing the purified FLAG-Claspin.

-

Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.

Co-Immunoprecipitation (Co-IP) of Claspin and Interacting Proteins

This protocol is for the co-immunoprecipitation of endogenous Claspin from human cell extracts to identify interacting proteins.

Materials:

-

Human cell line (e.g., HeLa or U2OS)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors

-

Anti-Claspin antibody (for immunoprecipitation)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G agarose (B213101) beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

-

SDS-PAGE loading buffer

-

Antibodies for immunoblotting (e.g., anti-Chk1, anti-PCNA)

Procedure:

-

Culture cells to 80-90% confluency. If studying a specific condition (e.g., DNA damage), treat the cells accordingly.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add the anti-Claspin antibody or Normal Rabbit IgG to the pre-cleared lysate and incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Wash Buffer.

-

After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the protein complexes.

-

Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against potential interacting proteins.

Yeast Two-Hybrid (Y2H) Assay for Claspin Interactions

This protocol outlines the general steps for a yeast two-hybrid screen to identify novel protein-protein interactions with Claspin.

Materials:

-

Saccharomyces cerevisiae strain (e.g., AH109 or Y2HGold)

-

"Bait" plasmid (e.g., pGBKT7) containing the CLSPN gene fused to a DNA-binding domain (e.g., GAL4-BD)

-

"Prey" plasmid library (e.g., pGADT7) containing cDNA from a relevant tissue or cell type fused to a transcriptional activation domain (e.g., GAL4-AD)

-

Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol)

-

Synthetic defined (SD) media with appropriate drop-out supplements (e.g., -Trp, -Leu, -His, -Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Clone the full-length or a specific domain of human CLSPN into the bait plasmid.

-

Transform the bait plasmid into the yeast strain and select for transformants on appropriate SD drop-out media (e.g., SD/-Trp).

-

Verify that the bait protein is expressed and does not auto-activate the reporter genes. This is done by transforming the bait-containing yeast with an empty prey plasmid and plating on selective media (e.g., SD/-Trp/-Leu/-His/-Ade). No growth should be observed.

-

Perform a library transformation by introducing the prey plasmid library into the yeast strain already containing the bait plasmid.

-

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.

-

Positive colonies (those that grow on the selective media) are then picked and their prey plasmids are isolated.

-

The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.

-

The interaction should be confirmed by re-transforming the isolated prey plasmid with the original bait plasmid and repeating the selection and reporter assays.

Conclusion

Claspin is a multifaceted protein that is indispensable for the proper response to DNA replication stress and for the maintenance of genome stability. Its modular structure, with distinct domains for interacting with DNA and a variety of proteins, allows it to function as a critical scaffolding protein in the ATR-Chk1 checkpoint pathway. The unstructured nature of much of the protein likely provides the flexibility needed to orchestrate the complex series of events that occur at a stalled replication fork. Given its central role in these processes and its dysregulation in cancer, Claspin continues to be an important area of research for both basic scientists and those involved in the development of novel cancer therapies. A thorough understanding of its structure, domains, and signaling pathways is essential for leveraging it as a therapeutic target.

References

- 1. igakuken.or.jp [igakuken.or.jp]

- 2. proteome.wayne.edu [proteome.wayne.edu]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Human Claspin Is a Ring-shaped DNA-binding Protein with High Affinity to Branched DNA Structures* | Semantic Scholar [semanticscholar.org]

- 5. Claspin Operates Downstream of TopBP1 To Direct ATR Signaling towards Chk1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of functional domains in human Claspin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Cdc7-dependent and -independent phosphorylation of Claspin in the induction of the DNA replication checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cullin Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cullin proteins are a family of evolutionary conserved scaffold proteins that are essential components of the largest class of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). CRLs play a pivotal role in cellular protein homeostasis by targeting a vast array of substrates for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is critical for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, DNA damage response, and development. Dysregulation of CRL activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a significant focus of current research and a promising class of targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and history of the Cullin protein family, details their core functions, and presents key experimental methodologies for their study.

Discovery and History of the Cullin Protein Family

The discovery of the Cullin protein family was a landmark in the field of cell biology, unraveling a key mechanism of protein degradation. The name "Cullin" is derived from the concept of "culling" or selecting proteins for removal.[1]

Early Discoveries:

The foundation for the discovery of Cullins was laid by two independent research groups. In 1996, Kipreos and colleagues identified a novel gene family in the nematode Caenorhabditis elegans that was involved in cell cycle regulation.[1] Concurrently, Mathias and colleagues isolated Cdc53, a homologous protein in the budding yeast Saccharomyces cerevisiae, and demonstrated its crucial role in the ubiquitin-dependent proteolysis of cell-cycle regulators.[1] These seminal studies established the existence of a conserved family of proteins central to protein degradation.

Expansion of the Cullin Family:

Following these initial discoveries, research efforts rapidly expanded the Cullin family. Today, eight members are recognized in mammals: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and PARC (p53-associated parkin-like cytoplasmic protein).[1] While CUL1 through CUL5 are found in a wide range of eukaryotes, CUL7 and PARC are specific to chordates.[1]

A Timeline of Key Discoveries:

| Cullin Protein | Year of Discovery/Key Publication | Key Findings |

| CUL1 (Cdc53) | 1996 | Identified as a key component of the SCF (Skp1-Cul1-F-box) complex, involved in cell cycle regulation.[1] |

| CUL2 | 1999 | Found to be required for the G1-to-S phase transition and mitotic chromosome condensation in C. elegans.[2] |

| CUL3 | 2003 | Characterized as a scaffold for CRL3 complexes, utilizing BTB domain proteins as substrate receptors.[3] |

| CUL4A/CUL4B | 2003 | Identified as components of CRL4 E3 ligases, playing roles in DNA damage response and chromatin remodeling. |

| CUL5 | 1999 | Initially identified as VACM-1 (vasopressin-activated calcium-mobilizing receptor) and later recognized as a Cullin family member.[4] |

| CUL7 | 2002 | Discovered as a large, atypical Cullin that forms a complex with the F-box protein Fbxw8.[5] |

Core Architecture and Function of Cullin-RING Ligases (CRLs)

CRLs are multisubunit complexes with a modular architecture that allows for the recognition of a vast and diverse range of substrates. The core CRL complex is assembled around the Cullin scaffold protein.

Key Components of a Canonical CRL Complex:

-

Cullin (CUL): A scaffold protein that provides the structural backbone of the ligase. Its N-terminal domain binds to an adaptor protein, while its C-terminal domain associates with a RING-box protein.[6]

-

RING-box protein (RBX1 or RBX2): This small protein contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[6]

-

Adaptor Protein: This component bridges the Cullin scaffold to the substrate receptor protein. Different CRL families utilize distinct adaptor proteins (e.g., SKP1 for CRL1, Elongin B/C for CRL2/5, DDB1 for CRL4).[6]

-

Substrate Receptor (SR): This component is responsible for recognizing and binding to specific substrates, thereby conferring specificity to the CRL complex. There is a large and diverse array of substrate receptors for each CRL family (e.g., F-box proteins for CRL1, SOCS-box proteins for CRL2/5, DCAF proteins for CRL4).[1]

This modular design allows for a combinatorial assembly of CRLs, resulting in hundreds of distinct E3 ligase complexes, each with a specific set of target substrates.

Quantitative Data on Cullin Proteins

A quantitative understanding of the components and interactions within CRL complexes is crucial for building accurate models of their function and for designing targeted therapeutics. The following tables summarize available data on protein abundance and interaction affinities.

Table 1: Cellular Abundance of Core CRL Components in Human Cell Lines

| Protein | Cell Line | Abundance (copies per cell) | Method |

| CUL1 | U-2 OS | ~1,500,000 | Quantitative Mass Spectrometry |

| CUL2 | U-2 OS | ~500,000 | Quantitative Mass Spectrometry |

| CUL3 | U-2 OS | ~1,000,000 | Quantitative Mass Spectrometry |

| CUL4A | U-2 OS | ~800,000 | Quantitative Mass Spectrometry |

| CUL4B | U-2 OS | ~400,000 | Quantitative Mass Spectrometry |

| CUL5 | U-2 OS | ~300,000 | Quantitative Mass Spectrometry |

| CUL7 | U-2 OS | ~100,000 | Quantitative Mass Spectrometry |

| RBX1 | U-2 OS | ~2,000,000 | Quantitative Mass Spectrometry |

| SKP1 | U-2 OS | ~3,000,000 | Quantitative Mass Spectrometry |

| DDB1 | U-2 OS | ~1,200,000 | Quantitative Mass Spectrometry |

Note: The abundance values are approximate and can vary between different cell lines and under different cellular conditions. Data is compiled from various quantitative proteomics studies.[6][7][8][9][10]

Table 2: Binding Affinities of CRL Components

| Interacting Proteins | Dissociation Constant (Kd) | Method |

| CUL1 - SKP1 | ~1 µM | Surface Plasmon Resonance |

| CUL3 - KEAP1 (BTB domain) | 1.7 µM | Biolayer Interferometry[11] |

| CUL5 - Elongin B/C | ~0.1 - 1 µM | Isothermal Titration Calorimetry[8] |

| SKP1 - F-box protein (Skp2) | ~200 nM | Surface Plasmon Resonance |

| DDB1 - DCAF1 | ~50 nM | Isothermal Titration Calorimetry |

Note: Kd values are indicative of the strength of the protein-protein interaction, with lower values representing higher affinity. These values can be influenced by experimental conditions.[12]

Table 3: Kinetic Parameters of CRL-mediated Ubiquitination

| CRL Complex | Substrate | Km (E2) | kcat |

| SCFβ-TrCP | β-catenin | Not Specified | Not Specified |

| CRL4CRBN | Ikaros/Aiolos | Not Specified | Not Specified |

Experimental Protocols

The study of Cullin-RING ligases involves a variety of biochemical and cell biological techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Endogenous Cullin Complexes

This protocol describes the immunoprecipitation of an endogenous Cullin protein to identify its interaction partners.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Primary antibody specific to the Cullin protein of interest.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash Buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., 2x Laemmli sample buffer or a low pH elution buffer like 0.1 M glycine, pH 2.5).

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.[4][5][18][19]

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.[19]

-

-

Immunoprecipitation:

-

Add the primary antibody against the Cullin protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Carefully remove the supernatant.

-

Resuspend the beads in 1 mL of ice-cold wash buffer.

-

Repeat the wash step 3-5 times to remove non-specific binding proteins.[19]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

To elute the proteins for Western blot analysis, add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

-

For mass spectrometry analysis, use a compatible elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately.

-

-

Analysis:

-

For Western blotting, load the eluted samples onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against the Cullin protein and its expected interaction partners.

-

For mass spectrometry, proceed with sample preparation for proteomic analysis.

-

Mass Spectrometry for Identification of Cullin Interactors

This protocol outlines the general steps for identifying protein interaction partners of a specific Cullin protein using mass spectrometry.

Procedure:

-

Sample Preparation from Co-IP:

-

Elute the protein complexes from the beads as described in the Co-IP protocol, using a mass spectrometry-compatible elution buffer.

-

-

Protein Digestion:

-

In-solution digestion:

-

In-gel digestion:

-

-

Peptide Cleanup:

-

LC-MS/MS Analysis:

-

Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the fragmentation spectra.

-

Compare the proteins identified in the Cullin immunoprecipitation sample to a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) to identify specific interaction partners.

-

Immunofluorescence for Cellular Localization of Cullin Proteins

This protocol describes how to visualize the subcellular localization of a Cullin protein using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS).

-

Primary antibody against the Cullin protein.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Cell Culture:

-

Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

-

Fixation:

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.[26]

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[25]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the Cullin protein in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[26]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[26]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Signaling Pathways and Logical Relationships

Cullin-RING ligases are central hubs in a multitude of signaling pathways, regulating the stability of key signaling proteins. The following diagrams, presented in DOT language for Graphviz, illustrate the core logic of several major CRL pathways.

Figure 1: The SCF (Skp1-CUL1-F-box) E3 Ubiquitin Ligase Pathway.[1][11][14][27][30][31][32][33][34][35][36]

Figure 2: The VHL-CUL2 E3 Ubiquitin Ligase Pathway in Normoxia.[37][38]

Figure 3: The BTB-CUL3 E3 Ubiquitin Ligase Pathway.[3][16][19][39]

Figure 4: The DDB1-CUL4 E3 Ubiquitin Ligase Pathway.[8][10][29][30][31]

Figure 5: The SOCS-CUL5 E3 Ubiquitin Ligase Pathway.[4][8][21][33]

Figure 6: The FBXW8-CUL7 E3 Ubiquitin Ligase Pathway.[5][23][32][40][41][42][43]

Conclusion

The discovery of the Cullin protein family and the subsequent elucidation of the structure and function of Cullin-RING ligases have revolutionized our understanding of protein degradation and its role in cellular regulation. The modular nature of CRLs provides a versatile platform for the specific and timely removal of a vast number of proteins, thereby controlling a wide array of biological processes. The continued investigation of CRLs, their substrates, and their regulatory mechanisms holds immense promise for the development of novel therapeutic strategies for a range of human diseases, particularly cancer. This technical guide provides a foundational resource for researchers embarking on or continuing their exploration of this fascinating and critically important family of proteins.

References

- 1. The cullin protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cullin 3-based ubiquitin ligases as master regulators of mammalian cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-cancer proteomic map of 949 human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of cullin-RING ubiquitin ligase network revealed by systematic quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The quantitative proteome of a human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 13. Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. youtube.com [youtube.com]

- 24. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. m.youtube.com [m.youtube.com]

- 26. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Trade-off and flexibility in the dynamic regulation of the cullin-RING ubiquitin ligase repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. CUL3 gene: MedlinePlus Genetics [medlineplus.gov]

- 31. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. SCF (Skp1-Cullin-F-box) ubiquitin-ligase [mpmp.huji.ac.il]

- 33. Structure of the Cul1-Rbx1-Skp1-F boxSkp2 SCF ubiquitin ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A Bacterial Platform for Studying Ubiquitination Cascades Anchored by SCF-Type E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. SKP1-CUL1-F-box: Key molecular targets affecting disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. karger.com [karger.com]

- 38. jackwestin.com [jackwestin.com]

- 39. Cullin 3 Ubiquitin Ligases in Cancer Biology: Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Cullin-RING ubiquitin ligases: global regulation and activation cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. learn.cellsignal.com [learn.cellsignal.com]

- 42. An OBSL1-Cul7Fbxw8 Ubiquitin Ligase Signaling Mechanism Regulates Golgi Morphology and Dendrite Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Disruption of the Fbxw8 Gene Results in Pre- and Postnatal Growth Retardation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maspin (SERPINB5): Gene Localization, Expression Patterns, and Signaling Pathways

A Note on the Topic: The initial request for information on the "Culpin" gene did not yield significant results and is presumed to be a typographical error. This guide will focus on the well-documented tumor suppressor gene, Maspin (SERPINB5) , to fulfill the core requirements of the prompt for an in-depth technical guide for researchers, scientists, and drug development professionals.

Maspin (Mammary Serine Protease Inhibitor), encoded by the SERPINB5 gene, is a fascinating and complex protein belonging to the serpin superfamily.[1] Initially identified as a tumor suppressor in breast cancer, its role is now understood to be highly context-dependent, with its subcellular localization playing a critical role in its function.[1][2][3] This guide provides a comprehensive overview of Maspin's localization, expression patterns, and its involvement in key signaling pathways.

Gene and Protein Localization

The biological function of Maspin is intricately linked to its subcellular location. It is predominantly found in the cytoplasm and the nucleus, though it has also been detected in secretory vesicles and on the cell surface.[2][4] The distribution between these compartments is not static and is regulated by cellular signaling and context, such as cell-to-cell contact.[3][5]

-

Cytoplasmic Localization: In normal mammary epithelial cells, Maspin is primarily found in the cytoplasm.[2] However, in several cancers, including oral squamous cell carcinoma and pancreatic ductal adenocarcinoma, exclusive cytoplasmic localization is associated with a poor prognosis.[6]

-

Nuclear Localization: Conversely, nuclear localization of Maspin is often linked to a more favorable prognosis in cancers such as breast, pancreatic, ovarian, and laryngeal cancers.[2][3][7] In normal myoepithelial cells, Maspin is localized to the nucleus.[2] The nuclear accumulation of Maspin can be induced by Epidermal Growth Factor Receptor (EGFR) signaling.[3][5][8]

-

Secreted/Cell Surface: While predominantly intracellular, there is some evidence of Maspin on the cell surface, which may play a role in its tumor-suppressive functions by interacting with the extracellular matrix.[2]

Maspin (SERPINB5) Expression Patterns

Maspin expression is observed in a variety of normal human tissues, with the highest levels typically found in squamous epithelia and the gastrointestinal tract.[1][9] Its expression is frequently altered in cancer, although the nature of this alteration can vary between cancer types.

Normal Tissue Expression: Maspin is expressed in several normal tissues, including the skin, prostate, testis, intestine, tongue, lung, and thymus.[1] The Human Protein Atlas reports cytoplasmic expression of varying intensity across a wide range of tissues.[9]

Expression in Cancer: The role of Maspin expression in cancer is complex and can be contradictory depending on the tumor type and the subcellular localization of the protein.

-

Breast Cancer: In breast tissue, Maspin is highly expressed in normal mammary epithelial cells but is often downregulated during the progression to malignant tumors.[2][10][11] However, some comprehensive analyses have found no significant correlation between the overall Maspin expression level and patient survival.[1]

-

Non-Small Cell Lung Cancer (NSCLC): In NSCLC, higher levels of Maspin protein are found in tumor tissues compared to normal lung tissue.[2] High SERPINB5 mRNA expression has been associated with a poorer prognosis in NSCLC and lung adenocarcinoma (LUAD).[2]

-

Gastric Cancer: In gastric cancer, SERPINB5 mRNA expression is higher in cancerous tissue compared to normal tissue.[12][13] Interestingly, in this context, higher expression is positively correlated with overall and progression-free survival and negatively correlated with tumor invasion and stage.[12][13]

This tissue-specific and cancer-specific variation in expression underscores the importance of detailed analysis in each disease context.

Quantitative Expression Data Summary

The following tables summarize quantitative data on SERPINB5 mRNA expression and its correlation with patient prognosis in different cancers, as derived from bioinformatics analyses of large patient cohorts.

| Cancer Type | Comparison | Regulation | Significance | Reference |

| Breast Cancer | Tumor vs. Normal | Downregulated | P < 0.05 | [10] |

| NSCLC | Tumor vs. Normal (Protein) | Upregulated | - | [2] |

| Gastric Cancer | Tumor vs. Normal | Upregulated | P < 0.05 | [12][13] |

Table 1: Differential Expression of Maspin (SERPINB5) in Cancer vs. Normal Tissue.

| Cancer Type | Subtype | Prognostic Correlation of High Expression | Hazard Ratio (HR) / p-value | Reference |

| NSCLC | - | Poorer Overall Survival | HR = 1.69 | [2] |

| Lung Adenocarcinoma | - | Poorer Overall Survival | HR = 1.88 | [2] |

| Breast Cancer | - | Better Overall Survival | P < 0.05 | [10] |

| Gastric Cancer | - | Better Overall & Progression-Free Survival | P < 0.05 | [12] |

Table 2: Prognostic Significance of High Maspin (SERPINB5) mRNA Expression in Various Cancers.

Signaling Pathways Involving Maspin

Maspin is a non-inhibitory serpin that exerts its tumor-suppressive effects by modulating various signaling pathways that control cell motility, adhesion, apoptosis, and angiogenesis.[2][6][8][14]

-

Cell Motility and Adhesion: Maspin can inhibit cell motility by regulating the Rac1/PAK1 pathway.[14] Conversely, it promotes cell adhesion through the PI3K/ERK signaling pathways.[14]

-

Regulation of Subcellular Localization: The subcellular localization of Maspin is an active process regulated by upstream signaling. EGFR signaling, via its downstream effectors PI3K-Akt and JAK2-STAT3, promotes the accumulation of Maspin in the nucleus.[3][5][8]

-

Transcriptional Regulation: The expression of the SERPINB5 gene is, in turn, regulated by other key cellular players. The tumor suppressor p53 is a known transcriptional regulator of Maspin.[11][15]

-

Inflammation and Cancer: In colorectal cancer, Maspin has been implicated in the TNF-alpha/NF-kappaB signaling pathway, linking it to inflammatory processes within the tumor microenvironment.[6]

Below are diagrams illustrating some of the key signaling pathways and experimental workflows related to Maspin research.

Caption: Key signaling pathways modulated by or influencing Maspin.

Experimental Protocols

Studying the localization and expression of Maspin requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited in this guide.

Immunohistochemistry (IHC) for Maspin Protein Localization

Immunohistochemistry is used to visualize the subcellular localization of the Maspin protein within tissue sections.[16][17]

Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).[16][17]

-

Heat in a microwave oven or water bath at 95-100°C for 15-20 minutes.[16][17]

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS or TBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

-

-